1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Description
Key Structural Elements
- Pyrazole Ring : A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2, forming conjugated double bonds. The ring adopts a planar geometry due to aromatic stabilization.
- 2-Fluoro-4-Nitrophenyl Group : A benzene ring substituted with a fluorine atom at position 2 and a nitro group (NO₂) at position 4. The fluorine atom introduces electron-withdrawing inductive effects, while the nitro group enhances resonance stabilization.
- Carboxylic Acid Group : A terminal -COOH group at position 4 of the pyrazole ring, capable of hydrogen bonding and influencing crystal packing.
Crystallographic Data
X-ray diffraction studies on analogous pyrazole-4-carboxylic acids reveal monoclinic or orthorhombic crystal systems with hydrogen-bonded networks. For example, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate adopts a monoclinic P2₁/c space group, forming dimers via intermolecular hydrogen bonds between carboxylic acid groups. In the target compound, hydrogen bonding between the carboxylic acid proton and adjacent oxygen/nitrogen atoms is anticipated to dominate crystal packing.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆FN₃O₄ | |
| Molecular Weight | 251.17 g/mol | |
| SMILES | O=C(C1=CN(C2=CC=C(N+=O)C=C2F)N=C1)O | |
| Bond Length (C-N) | ~1.436 Å (pyrazole ring) |
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
1H NMR spectroscopy provides critical insights into proton environments. For analogous compounds:
- Aromatic Protons : Split into doublets or multiplets due to coupling with adjacent protons. The fluorine substituent deshields adjacent protons, shifting signals downfield.
- Pyrazole Protons : Signals appear as singlets or doublets, depending on substitution. The NH proton (if present) may show broad peaks in DMSO-d₆.
- Carboxylic Acid Proton : A broad singlet in 1H NMR, often suppressed in deuterated solvents.
Infrared (IR) Spectroscopy
Key IR bands include:
Mass Spectrometry (MS)
Electrospray ionization (ESI) or electron impact (EI) MS reveals:
- Molecular Ion : [M+H]⁺ at m/z 252.0415 (predicted).
- Fragmentation Patterns : Loss of H₂O (m/z 234.0315) or NO₂ (m/z 209.0225) due to the nitro group’s instability.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) elucidate electronic properties:
- HOMO-LUMO Energy Gap : The electron-withdrawing nitro and fluoro groups lower the HOMO energy, reducing the gap and enhancing reactivity toward nucleophiles.
- Charge Distribution : Partial positive charges on pyrazole ring carbons adjacent to electron-withdrawing groups, directing electrophilic substitution.
- Tautomer Stability : Computational studies on pyrazole derivatives suggest that the 1H-tautomer is favored in most cases, though solvent effects can shift equilibria.
Tautomerism and Proton Disorder Dynamics
Pyrazoles exhibit tautomerism between 1H and 3H forms due to prototropic shifts. In 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid:
- 1H vs. 3H Tautomerism : The 1H form is stabilized by resonance with the carboxylic acid group, while the 3H form may be less favored due to steric hindrance.
- Proton Exchange Dynamics : In solution, fast tautomer interconversion averages NMR signals, but solid-state studies or low-temperature experiments may reveal distinct tautomers.
Experimental Observations
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-8-3-7(14(17)18)1-2-9(8)13-5-6(4-12-13)10(15)16/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDITRQSNTZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-fluorophenyl, undergoes nitration to introduce the nitro group at the 4-position.
Pyrazole Formation: The nitrated compound is then reacted with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst such as sulfuric acid.
Major Products
Reduction: 1-(2-amino-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Esterification: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate esters.
Scientific Research Applications
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The fluoro and nitro groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Antimicrobial Activity
Pyrazole-4-carboxylic acid derivatives exhibit antimicrobial properties influenced by substituents. For example:
- Carbohydrazide analogs (e.g., 1-(4-substituted-phenyl)-1H-pyrazole-4-carboxylic acid hydrazides) show leishmanicidal activity against L. amazonensis and moderate antibacterial effects .
Electronic and Reactivity Trends
- Electron-Withdrawing Groups (EWGs) : The nitro and fluoro groups in the target compound increase acidity (pKa ~2–3 estimated) and stabilize negative charges, enhancing reactivity in nucleophilic reactions .
- Electron-Donating Groups (EDGs) : Methoxy or benzyl substituents improve solubility but reduce electrophilicity, as seen in 1-(3-methoxybenzyl) analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis involves multi-step reactions starting with nitration and fluorination of phenyl precursors. Key steps include:
- Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at 0–5°C to prevent di-nitration byproducts.
- Fluorination : Replace chlorine (if present) with fluorine via Halex reaction (KF, DMF, 100°C).
- Pyrazole Cyclization : Condense hydrazine derivatives with diketones under acidic conditions (e.g., acetic acid, reflux).
- Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., ethyl ester) using NaOH/EtOH.
- Critical conditions: Strict temperature control during nitration, anhydrous solvents for fluorination, and pH monitoring during hydrolysis .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., fluorine-induced coupling in ¹H NMR) and aromatic proton shifts (δ 7.5–8.5 ppm for nitro-substituted phenyl).
- FT-IR : Confirm carboxylic acid (-OH stretch: 2500–3000 cm⁻¹; C=O: ~1700 cm⁻¹).
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity assessment (retention time ~8–10 min).
- HRMS : Validate molecular ion [M-H]⁻ at m/z 280.03 (calc. 280.03). Cross-reference with computational predictions (DFT) to resolve ambiguities .
Q. How do the electron-withdrawing nitro and fluorine groups influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- The nitro group directs electrophilic substitution to the meta position, while fluorine enhances para reactivity via inductive effects.
- Nucleophilic Aromatic Substitution (SNAr) : Requires activation by nitro groups. React with amines (e.g., NH₃/EtOH, 120°C) to replace fluorine, monitored by TLC.
- Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) converts -NO₂ to -NH₂, altering solubility and bioactivity. Confirm via LC-MS and ¹H NMR .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of reactions involving this compound, and how should experimentalists validate these predictions?
- Methodological Answer :
- DFT Applications : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s para carbon shows high electrophilicity.
- Validation : Synthesize derivatives (e.g., bromination at predicted sites) and compare with computed transition states. Use X-ray crystallography to confirm regioselectivity .
Q. What strategies resolve contradictions between computational predictions of bioactivity and experimental results in enzyme inhibition assays?
- Methodological Answer :
- Step 1 : Reassess compound purity via HPLC-MS (≥95% purity required).
- Step 2 : Perform molecular docking (AutoDock Vina) to evaluate binding poses. Adjust protonation states (carboxylic acid deprotonation at physiological pH).
- Step 3 : Compare with analogs (e.g., 4-CN or 4-CF₃ substitutions) to isolate electronic effects. Validate via SPR (surface plasmon resonance) binding kinetics .
Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents on the pyrazole ring?
- Methodological Answer :
- Steric Mitigation : Use microwave-assisted synthesis (100–150°C, DMF) to enhance reaction rates.
- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki couplings with aryl boronic acids.
- Workup : Purify via flash chromatography (hexane/EtOAc gradient) or recrystallization (EtOH/H₂O). Monitor intermediates by in-situ IR .
Q. What safety protocols are critical when handling intermediates with fluorine and nitro groups?
- Methodological Answer :
- Fluorinated Intermediates : Use PTFE-lined reactors to prevent HF release. Neutralize waste with Ca(OH)₂.
- Nitro Compounds : Store in flame-resistant cabinets; avoid contact with reducing agents (e.g., NaBH₄).
- PPE : Wear nitrile gloves, face shields, and work in fume hoods with HEPA filters. Conduct DSC (differential scanning calorimetry) to assess thermal stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities between similar pyrazole derivatives?
- Methodological Answer :
- Structural Reanalysis : Confirm substituent positions via NOESY NMR (e.g., fluorine vs. nitro orientation).
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ELISA for enzyme inhibition).
- Crystallography : Resolve 3D structures of protein-ligand complexes to identify steric clashes or hydrogen-bonding variances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
